molecular formula C8H12N2 B181695 3,6-Dimethylbenzene-1,2-diamine CAS No. 35975-12-3

3,6-Dimethylbenzene-1,2-diamine

Cat. No.: B181695
CAS No.: 35975-12-3
M. Wt: 136.19 g/mol
InChI Key: RZBWGEXTRWUGBV-UHFFFAOYSA-N
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Description

3,6-Dimethylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a versatile precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles. While specific studies on this isomer are limited, ortho-diaminoarenes of its class are fundamentally important intermediates for synthesizing benzimidazole derivatives . Such heterocyclic scaffolds are extensively researched for their potential in developing pharmaceutical agents and advanced materials. Benzimidazole cores, accessible from phenylenediamines, are investigated as inhibitors for various biological targets, including platelet-derived growth factor receptor (PDGFR) and cyclooxygenase (COX) . Furthermore, the structural motif of N-arylbenzene-1,2-diamines is a key intermediate in creating compounds like 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI), which is an important electron-conducting material in Organic Light-Emitting Diodes (OLEDs) . The methyl substituents on the this compound core can be leveraged to fine-tune the electronic properties and solubility of the resulting functional molecules, offering researchers a handle for material optimization. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBWGEXTRWUGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396288
Record name 3,6-dimethylbenzene-1,2-diamine
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-12-3
Record name 3,6-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dimethylbenzene-1,2-diamine
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Chemical Transformations and Derivatization Strategies

Heterocyclic Ring Formation Reactions

3,6-Dimethylbenzene-1,2-diamine serves as a valuable precursor in the synthesis of various heterocyclic compounds due to the reactive nature of its adjacent amino groups. These functionalities readily participate in condensation and cyclization reactions to form stable ring systems.

Quinoxaline (B1680401) Derivatives Synthesis with 1,2-Dicarbonyl Compounds

The reaction of this compound with 1,2-dicarbonyl compounds is a well-established and efficient method for the synthesis of quinoxaline derivatives. smolecule.comnih.govsapub.org This condensation reaction typically proceeds under mild conditions and can be facilitated by various catalysts. nih.govsapub.org The general mechanism involves the initial formation of a di-imine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring system.

The scope of this reaction is broad, allowing for the use of a variety of substituted 1,2-dicarbonyl compounds, leading to a diverse range of quinoxaline products. rsc.org The reaction conditions can be optimized to achieve high yields, often with short reaction times. rsc.org For instance, the use of catalysts such as alumina-supported heteropolyoxometalates has been shown to afford excellent yields at room temperature. nih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction and improve efficiency. researchgate.net

Table 1: Synthesis of Quinoxaline Derivatives
1,2-Dicarbonyl CompoundCatalystSolventReaction ConditionsYield (%)Reference
BenzilAlCuMoVPTolueneRoom Temperature, 2h92 nih.gov
BenzilAlFeMoVPTolueneRoom Temperature, 2h80 nih.gov
BenzilAcidic Alumina (B75360)Solvent-freeMicrowave, 3 min80-86 researchgate.net
GlyoxalNi-nanoparticlesAcetonitrile (B52724)Not specifiedNot specified sapub.org
BenzilHexafluoroisopropanol (HFIP)HFIPRoom Temperature, 1h95 mdpi.com

Benzimidazole (B57391) Formation via Reductive Coupling with Nitriles

The synthesis of benzimidazole derivatives from this compound can be achieved through a reductive coupling reaction with nitriles. This method offers a direct route to 2-substituted benzimidazoles, which are important structural motifs in medicinal chemistry. researchgate.netresearchgate.net The reaction typically involves the use of a reducing agent and a catalyst to facilitate the coupling and subsequent cyclization.

Recent advancements in this area have focused on the development of more sustainable and efficient catalytic systems. researchgate.net For example, a rhodium phosphide (B1233454) catalyst supported on lignin-derived carbon has been shown to be highly effective for the hydrogenative coupling of nitriles with o-phenylenediamines. researchgate.net This approach allows for the synthesis of a variety of 2-alkylbenzimidazoles with good to excellent yields. researchgate.net

Table 2: Benzimidazole Synthesis via Reductive Coupling
NitrileCatalystReaction ConditionsYield (%)Reference
Various nitrilesRh2P/LCNot specifiedHigh researchgate.net
Not specifiedNot specifiedNot specifiedNot specified

Benzotriazole (B28993) Synthesis utilizing Nitrosating Agents

Benzotriazole derivatives can be synthesized from this compound through a diazotization reaction using nitrosating agents, such as sodium nitrite, in an acidic medium like acetic acid. ijariie.comgsconlinepress.comijcrt.org This reaction proceeds through the formation of a diazonium salt from one of the amino groups, which then undergoes intramolecular cyclization by attacking the other amino group to form the stable five-membered triazole ring. gsconlinepress.comscribd.com

The reaction is typically carried out at low temperatures to control the reactivity of the diazonium salt. scribd.comorgsyn.org The resulting benzotriazole can be isolated in good yields. orgsyn.orgchemicalbook.com This method is a common and practical approach for the preparation of benzotriazoles and their derivatives. ijariie.comgsconlinepress.com

Table 3: Benzotriazole Synthesis
Nitrosating AgentAcidReaction ConditionsYield (%)Reference
Sodium NitriteAcetic AcidCool to 15°C, then warms to ~85°C67 ijariie.com
Sodium NitriteAcetic AcidCool to 5°C, then warms to 70-80°C75-81 orgsyn.org

Polymeric Material Synthesis and Engineering

This compound is a valuable monomer in the synthesis of high-performance polymers, imparting specific properties to the resulting materials. angenechemical.com

Polyamide Manufacturing Processes

Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. This compound can be used as a diamine monomer in the polycondensation reaction with dicarboxylic acid chlorides to produce polyamides. diva-portal.orgmdpi.com The presence of the methyl groups on the benzene (B151609) ring can influence the polymer's solubility and processing characteristics. ijacskros.com

The synthesis of high-molecular-weight aromatic polyamides often requires specific reaction conditions to overcome the rigidity of the polymer backbone and ensure good solubility during polymerization. diva-portal.org

Polyurethane Synthesis and Chain Extension Mechanisms

In the production of polyurethanes, diamines are often used as chain extenders to build molecular weight and introduce hard segments into the polymer structure. tncintlchem.comtdimdipolyurethane.com this compound can function as a chain extender, reacting with isocyanate-terminated prepolymers. angenechemical.com The diamine reacts with two isocyanate groups, forming urea (B33335) linkages and creating a hard segment within the polyurethane matrix. acs.org

The structure of the chain extender significantly influences the final properties of the polyurethane, such as its hardness, elasticity, and thermal stability. scispace.com The use of aromatic diamines like this compound generally leads to polyurethanes with increased rigidity and improved thermal properties.

Carbene Chemistry and Ligand Precursor Formation

This compound serves as a crucial precursor in the generation of diaminocarbene ligands, which are significant in organometallic chemistry and catalysis.

The reaction of this compound (a substituted benzene-1,2-diamine) with palladium-isocyanide complexes, such as cis-[PdCl2(CNR)2], demonstrates versatile chemistry. epa.gov This reaction can lead to the formation of several types of diaminocarbene complexes, including monocarbene cationic complexes, Chugaev-type C,C-bound bis-carbenes, and bis(C,N-chelated)carbene complexes. epa.gov The isomeric structure of the benzenediamine nucleophile significantly influences the nature of the resulting acyclic diaminocarbene (ADC) ligand. core.ac.ukacs.org For instance, the reaction of cis-[PdCl2(CNXyl)2] with 4,5-dimethylbenzene-1,2-diamine (B154071) was found to be more reactive than with 4-toluidine, leading to the formation of a mixed bis(diaminocarbene) complex. researchgate.net

Benzimidazole derivatives can be synthesized through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.net The reaction of 1,2-phenylenediamine derivatives with arylidenemalononitrile can produce 2-aryl benzimidazoles, with the reaction proceeding efficiently in water or under solvent-free conditions. scirp.org This process involves a Michael addition followed by cyclization and a transfer-hydrogenation process. scirp.org

Palladium-Catalyzed Aerobic Oxidative Cyclization in Diamine Derivatization

Palladium-catalyzed aerobic oxidative cyclization presents a modern and efficient method for synthesizing 1,2-diamine derivatives. nih.govnih.gov This approach utilizes molecular oxygen as the terminal oxidant, making it an environmentally favorable process. nih.govnih.gov Allylic sulfamides, which can be prepared from allylic and primary amines, undergo efficient aerobic oxidative cyclization at room temperature in the presence of a palladium catalyst system. nih.govnih.gov The resulting cyclic sulfamides can then be readily converted to the corresponding 1,2-diamines. nih.govnih.gov This methodology has been shown to be highly modular, efficient, and scalable, with excellent diastereoselectivity in reactions involving chiral allylic amines. nih.govnih.gov

Table 2: Key Features of Palladium-Catalyzed Aerobic Oxidative Cyclization

FeatureDescription
SubstratesAllylic sulfamides derived from allylic and primary amines. nih.govnih.gov
Catalyst SystemTypically consists of a palladium salt (e.g., Pd(TFA)2) and a co-catalyst/ligand (e.g., DMSO). nih.govnih.gov
OxidantMolecular oxygen (O2), offering a green chemistry approach. nih.govnih.gov
ProductsCyclic sulfamides, which are precursors to 1,2-diamines. nih.govnih.gov
AdvantagesHigh efficiency, scalability, and high diastereoselectivity with chiral substrates. nih.govnih.gov

Functional Group Interconversions and Advanced Coupling Reactions

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. For instance, alcohols can be converted into good leaving groups like sulfonates (tosylates, mesylates), which can then be displaced by nucleophiles such as halides or azides. ub.eduvanderbilt.edu

In the context of advanced coupling reactions, palladium acyclic diaminocarbene (ADC) complexes have been utilized as catalysts. acs.org These complexes have shown high activity in Sonogashira and Suzuki cross-coupling reactions. researchgate.net For example, palladium ADC complexes can facilitate one-pot tandem Hiyama alkynylation/cyclization reactions to produce biologically relevant benzofuran (B130515) scaffolds. acs.org Furthermore, transition-metal-free coupling reactions have emerged as a powerful alternative, where organomolecules with free -NH or -OH moieties can catalyze direct arylation reactions. acs.org

Coordination Chemistry and Ligand Properties

Bidentate Ligand Behavior and Chelation Effects

The defining feature of 3,6-dimethylbenzene-1,2-diamine in coordination chemistry is its capacity to act as a bidentate ligand. The two adjacent amino (-NH₂) groups on the aromatic ring can simultaneously coordinate to a single metal center. This mode of binding, known as chelation, results in the formation of a stable five-membered ring structure containing the metal atom. This "chelate effect" enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate amine ligands. The formation of these stable coordination compounds is a cornerstone of its application in the synthesis of more complex molecules and materials. nih.govumt.edu.pk

Formation and Structural Elucidation of Metal Complexes

While specific studies on this compound with Zinc(II) are not extensively detailed, research on the closely related isomer, 4,5-dimethylbenzene-1,2-diamine (B154071), provides significant insight into the expected coordination behavior. Zinc(II) complexes with substituted benzene-1,2-diamine ligands have been shown to adopt various coordination geometries.

For instance, the complex trans-diaquabis(4,5-dimethylbenzene-1,2-diamine-κ²N,N′)zinc(II) chloride features a zinc ion in a tetragonally distorted octahedral coordination sphere. nih.goviucr.orgresearchgate.net In this structure, two diamine ligands coordinate to the zinc center in a bidentate fashion, with two water molecules occupying the axial positions. nih.goviucr.org The Zn(II) ion sits (B43327) on a crystallographically imposed center of symmetry. nih.govresearchgate.net Another example, (Benzene-1,2-diamine-κ²N,N′)dichloridozinc, displays a distorted tetrahedral geometry around the zinc atom. nih.goviucr.org

A key feature of these zinc complexes is the presence of extensive hydrogen bonding. In the octahedral complex, the uncoordinated amine hydrogen atoms, as well as the coordinated water molecules, participate in hydrogen bonds with chloride counter-ions and non-coordinating diamine molecules that can be present in the crystal lattice. nih.goviucr.orgresearchgate.net These interactions, such as O—H⋯N, N—H⋯N, O—H⋯Cl, and N—H⋯Cl, link the individual complex units into extended supramolecular architectures, such as sheets and three-dimensional networks. iucr.orgiucr.org

Table 1: Selected Crystallographic Data for a Related Zinc(II) Complex The following table presents selected geometric parameters for the related complex, trans-diaquabis(4,5-dimethylbenzene-1,2-diamine-κ²N,N′)zinc chloride, which illustrates the typical coordination environment.

ParameterValueReference
Coordination Geometry Tetragonally distorted octahedral nih.goviucr.orgresearchgate.net
Zn-N Bond Length (Å) ~2.20 nih.gov
Ligand Plane Tilt (°) 30.63 (6) nih.goviucr.orgresearchgate.net
Key Supramolecular Interactions O—H⋯N, N—H⋯N, O—H⋯Cl, N—H⋯Cl iucr.orgresearchgate.net
Data is for the [Zn(C₈H₁₂N₂)₂(H₂O)₂]²⁺ cation with 4,5-dimethylbenzene-1,2-diamine.

The coordination of substituted benzene-1,2-diamines to ruthenium centers has been explored, particularly in the context of creating complexes with specific isomeric structures. Research has shown that the synthesis of Ruthenium(II) complexes can be highly stereospecific. tandfonline.com

In studies involving the tetradentate ligand 1,6-di(2′-pyridyl)-2,5-dibenzyl-2,5-diazahexane (picenbz₂), two precursor isomers, α-[Ru(picenbz₂)(dmso)Cl]PF₆ and β-[Ru(picenbz₂)(dmso)Cl]PF₆, can be synthesized and separated. tandfonline.commq.edu.au When a bidentate ligand, such as 4,5-dimethyl-benzene-1,2-diamine, is introduced to replace the dmso and chloride ligands, the coordination occurs with retention of the original isomeric configuration. tandfonline.com This means that the α-precursor yields the α-[Ru(picenbz₂)(diamine)]²⁺ product exclusively, and the β-precursor yields the β-product. tandfonline.com This conservation of isomeric structure highlights a pathway for stereospecific synthesis, allowing for precise control over the three-dimensional arrangement of the final ruthenium complex. The distinct proton NMR spectra of the α and β isomers provide a convenient method for their characterization and for assessing the purity of the separation. tandfonline.com

This compound is known to form stable complexes with palladium(II), which are of interest for their potential application in catalysis. smolecule.com While detailed catalytic cycle information for complexes of this specific ligand is limited, the role of similar diamine and diimine ligands in palladium catalysis is well-established.

In many palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, ligands are crucial for the efficacy of the catalyst. fishersci.ca The catalytic cycle for these reactions generally involves the oxidative addition of a substrate to a Pd(0) species, followed by transmetallation (in the case of Suzuki coupling) or migratory insertion, and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst. acs.orgmdpi.com

Beyond zinc, ruthenium, and palladium, this compound and its isomers are capable of forming complexes with a wide array of other transition metals. The condensation of the diamine with aldehydes or ketones can produce Schiff base ligands, which are highly versatile in coordination chemistry. umt.edu.pkresearchgate.net

Studies on Schiff bases derived from o-phenylenediamines have reported the synthesis and characterization of complexes with metals such as:

Manganese(II): Forms octahedral complexes. researchgate.net

Mercury(II): Can form square planar complexes. researchgate.net

Cobalt(II), Nickel(II), Copper(II): Have been synthesized with related Schiff base ligands, showing a range of coordination geometries and biological activities. umt.edu.pkresearchgate.net

Iron(II)/(III) and Cadmium(II): Also form stable complexes with related diamine-derived Schiff bases. umt.edu.pknih.gov

The specific geometry and properties of these complexes depend on the metal ion's size, preferred coordination number, and oxidation state, as well as the reaction conditions.

Ligand Binding Studies and Selectivity Profiling

Ligand binding studies are essential for quantifying the affinity and selectivity of a ligand for different metal ions. For a ligand such as this compound, such studies would reveal its preference for forming stable complexes with certain metals over others. This selectivity is governed by a combination of electronic and steric factors.

The electron-donating methyl groups on the benzene (B151609) ring increase the electron density on the nitrogen atoms, potentially enhancing their donor capability and the stability of the resulting metal complexes. The position of these methyl groups also introduces steric constraints that can influence which metal ions can be accommodated and the resulting coordination geometry.

Techniques such as differential scanning fluorimetry, isothermal titration calorimetry (ITC), and UV-Vis spectrophotometric titrations are commonly used to determine binding affinities (Kₐ) or dissociation constants (Kₑ). nih.govnih.gov For example, studies on different but related compounds have used these methods to rank the binding affinities of various ligands to a target protein, demonstrating how substitutions on a core chemical structure can dramatically alter binding potency. nih.govnih.gov Such profiling is critical for designing selective metal sensors or catalysts where the ligand must preferentially bind to a specific metal ion in a mixture.

Design Principles for Chiral Diamine Ligands in Asymmetric Catalysis

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, aiming to create catalysts that can selectively produce one of two enantiomeric products. pnas.org While this compound is itself an achiral molecule, it serves as a valuable scaffold or "backbone" for constructing more complex chiral ligands. The principles governing the design of such ligands, particularly those derived from diamines, are well-established and focus on several key structural and electronic factors. acs.orgresearchgate.net

A dominant concept in ligand design is the use of C₂ symmetry. pnas.orgwikipedia.org A C₂-symmetric ligand is one that has a twofold rotational axis but lacks a mirror plane, which is a requirement for chirality. wikipedia.org The advantage of C₂ symmetry is that it reduces the number of possible geometric arrangements and transition states between the catalyst and the substrate. This simplification often leads to a higher degree of enantioselectivity because it eliminates competing reaction pathways that might lead to the undesired enantiomer. pnas.org Many "privileged ligands," which are effective across a wide range of reactions, possess this C₂-symmetric feature. pnas.orgpnas.org

The backbone structure of the diamine ligand plays a critical role in determining the efficacy of the resulting catalyst. researchgate.netacs.org This backbone dictates the spatial orientation of the coordinating atoms and any chiral substituents. For ligands derived from aromatic diamines like this compound, the rigid phenyl ring enforces a specific geometry. The methyl groups at the 3- and 6-positions provide steric bulk, which can be used to create a "chiral fence." wikipedia.org This "fence" helps to control the approach of the substrate to the metal center, effectively shielding one face of the substrate and promoting attack from the other, thereby inducing asymmetry. wikipedia.org

Furthermore, the ability to tune the ligand's structure, both sterically and electronically, is crucial for optimizing a catalyst for a specific reaction. acs.orgsfu.ca The substitution pattern on the aromatic ring of a diamine backbone can alter the electronic properties of the coordinating nitrogen atoms. Electron-donating or electron-withdrawing groups can influence the reactivity and selectivity of the metal center to which the ligand is bound. sfu.ca The flexibility to modify the ligand allows for the systematic screening and optimization of catalysts, a process that is often essential for achieving high enantioselectivity. pnas.org While C₂-symmetric ligands have been historically dominant, there is growing recognition that C₁-symmetric (asymmetric) ligands can sometimes offer superior performance, as the intermediates in many catalytic cycles are themselves nonsymmetrical. pnas.orgresearchgate.net

Table 1: Key Design Principles for Chiral Diamine Ligands

Design Principle Description Impact on Catalysis
C₂ Symmetry The ligand possesses a twofold rotational axis of symmetry but no mirror planes, making it chiral. wikipedia.org Reduces the number of possible transition states, often leading to higher enantioselectivity by eliminating less selective reaction pathways. pnas.org
Rigid Backbone The structural framework of the ligand (e.g., an aromatic ring) is inflexible, fixing the position of coordinating atoms. Provides a well-defined coordination geometry and steric environment around the metal center. researchgate.net
Steric Tuning Introduction of bulky groups at specific positions on the ligand scaffold. Creates a "chiral fence" that directs the substrate's approach to the catalyst, enhancing facial selectivity. wikipedia.org
Electronic Tuning Modification of the ligand with electron-donating or electron-withdrawing substituents. sfu.ca Alters the electronic properties of the metal center, influencing its reactivity and selectivity. sfu.ca
Chiral Auxiliaries Incorporation of existing chiral molecules (e.g., from the chiral pool) into the ligand structure. Imparts chirality to the final ligand, which is then transferred to the product during the catalytic reaction. acs.org

Hydrogen Bonding Networks in Metal-Diamine Architectures

In the solid state, metal complexes containing diamine ligands like this compound often participate in extensive hydrogen bonding, which is crucial in organizing the molecules into well-defined supramolecular architectures. researchgate.netrsc.org The primary source of these interactions are the amine (N-H) groups of the diamine ligand, which are excellent hydrogen bond donors. sci-hub.seresearchgate.net

When this compound coordinates to a metal center, the N-H protons become more acidic, enhancing their ability to act as hydrogen bond donors. rsc.org These activated N-H groups can form strong hydrogen bonds with various acceptors, such as counter-anions (e.g., nitrates, halides, sulfonates), solvent molecules (e.g., water), or even oxygen atoms from ligands on an adjacent complex. sci-hub.sersc.orgresearcher.life This leads to the formation of intricate one-, two-, or three-dimensional networks that stabilize the crystal lattice. researchgate.netresearcher.life

For instance, in complexes of o-phenylenediamine (B120857) (a related, unsubstituted diamine) with various metals, crystal structures reveal that the N-H groups of the diamine ligand and the oxygen atoms of nitrate (B79036) counter-anions are extensively involved in creating these supramolecular networks. sci-hub.seresearchgate.net The packing of molecules within the crystal is dictated by both intramolecular and intermolecular hydrogen bonds. sci-hub.se A single complex can be linked to multiple surrounding molecules through these N-H···O interactions, resulting in a robust, extended structure. sci-hub.se

The specific geometry and connectivity of these hydrogen bonds can be influenced by several factors, including the choice of metal ion, the counter-anion, and the presence of substituents on the diamine ring. In a nickel(II) complex with o-phenylenediamine and a naphthalene-1,5-disulfonate (B1223632) anion, charge-assisted N-H···O and O-H···O hydrogen bonds connect the cations and anions into a three-dimensional network. researcher.life Similarly, in a cadmium(II) complex, amino H-atoms from the o-phenylenediamine ligands interact with oxygen atoms of the sulfonate anions to build the crystal structure. nih.gov The predictable nature of these interactions is a key element in the rational design of coordination-driven metal-organic cages and other supramolecular structures. researchgate.netnih.gov

Table 2: Examples of Hydrogen Bonding in Metal-o-Phenylenediamine (OPD) Complexes

Complex Formula Hydrogen Bond Type(s) Donor-Acceptor Distance (Å) Description of Network Reference(s)
[Cu(OPD)₂(NO₃)₂] N-H···O (intra- and intermolecular) N/A Each complex is linked to six neighboring molecules, forming an extended supramolecular network. sci-hub.se
Ni(OPD)₂(H₂O)₂ N-H···O, O-H···O N/A Cations and anions are connected by charge-assisted hydrogen bonds into a tri-periodic network. researcher.life
Cd(OPD)₄ N-H···O N/A Amino H-atoms of the diamine ligands interact with oxygen atoms of the sulfonate anions. nih.gov
[Zn(OPD)₂(NO₃)₂] N-H···O N/A An extended hydrogen bonding network is formed involving the coordinated amine and nitrate ligands. researchgate.net

NDS = Naphthalene-1,5-disulfonate

Catalysis and Reaction Mechanisms Involving 3,6 Dimethylbenzene 1,2 Diamine Derivatives

Applications in Asymmetric Catalysis

The rigid, chiral scaffold provided by derivatives of 3,6-dimethylbenzene-1,2-diamine is highly effective in inducing enantioselectivity in metal-catalyzed reactions.

Chiral ruthenium (II) complexes incorporating diamine ligands, including derivatives of this compound, are highly effective precatalysts for the asymmetric hydrogenation of ketones. nih.govnih.gov These catalyst systems demonstrate high activity and enantioselectivity in the reduction of a wide array of ketones to their corresponding chiral secondary alcohols. nih.gov The reaction typically proceeds under neutral to slightly basic conditions and is known for its high atomic efficiency, making it an environmentally benign process. nih.gov The stereoselectivity of the hydrogenation is readily controlled by the steric and electronic properties of the chiral diamine and phosphine (B1218219) ligands. nih.gov For instance, ruthenium catalysts with diamine ligands bearing smaller substituents tend to favor the formation of one enantiomer, while bulkier substituents can lead to the opposite enantiomer, albeit sometimes with lower enantiomeric excess. nih.gov

Table 1: Asymmetric Hydrogenation of Acetophenone using Ru(II)-Diamine Catalysts

Catalyst Substrate Product Enantiomeric Excess (ee)
RuCl₂[(S)-xylbinap][(S)-daipen] Acetophenone (R)-1-Phenylethanol 99%
RuCl₂[(R)-xylbinap][(R)-daipen] Acetophenone (S)-1-Phenylethanol 99%

Data sourced from studies on similar diamine-based catalysts, illustrating typical performance.

Diamine-metal complexes, including those derived from this compound, have been utilized in enantiodivergent catalysis. This approach allows for the selective synthesis of either enantiomer of a product from the same starting material by simply modifying the catalyst or reaction conditions. For example, in the palladium-catalyzed asymmetric allylic amination, the choice of a specific chiral ligand can direct the reaction towards the formation of a particular enantiomer of the allylic amine product. nih.gov This strategy is highly valuable in synthetic chemistry as it provides access to both enantiomers of a chiral molecule, which is crucial for pharmacological studies. The ability to switch the enantioselectivity is often achieved by using enantiomeric pairs of the chiral diamine ligand.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanisms of reactions catalyzed by this compound derivatives is crucial for optimizing existing catalytic systems and designing new ones.

Palladium-catalyzed oxidative cyclization reactions are powerful methods for the synthesis of heterocyclic compounds, including vicinal diamines. nih.gov In the aerobic oxidative cyclization of allylic sulfamides to produce 1,2-diamine derivatives, a palladium catalyst system is employed. nih.govnih.gov Two potential mechanisms are often considered for such transformations: either an aminopalladation of the alkene followed by β-hydride elimination or an allylic C-H activation to form a π-allyl-Pd(II) intermediate, which then undergoes C–N coupling. nih.gov The specific pathway can be influenced by the diamine ligand and the reaction conditions. The use of molecular oxygen as the terminal oxidant makes these processes environmentally attractive. nih.govrsc.org

Table 2: Proposed Mechanistic Steps in Palladium-Catalyzed Oxidative Cyclization

Step Description
Catalyst Activation Formation of the active Pd(II) species.
Substrate Coordination Coordination of the allylic sulfamide (B24259) to the palladium center.
Intramolecular C-N Bond Formation Either via aminopalladation or allylic C-H activation.
β-Hydride Elimination/Reductive Elimination Formation of the cyclized product and a Pd-H species.

| Catalyst Reoxidation | Reoxidation of Pd(0) to Pd(II) by molecular oxygen. |

Influence of Basicity and Steric Hindrance on Catalytic Performance

The catalytic efficacy of metal complexes derived from this compound and related structures is profoundly influenced by the electronic and steric properties of the ligand. The two methyl groups on the benzene (B151609) ring of this compound exert a significant impact through their electron-donating nature and steric bulk, which in turn modulates the basicity of the diamine and the steric environment around the metal center.

Basicity: The methyl groups are electron-donating, which increases the electron density on the aromatic ring and, consequently, the basicity of the amino groups. This enhanced basicity can strengthen the bond between the ligand and the metal center in a catalyst. However, the effect on catalytic performance is not always straightforward. For instance, in the synthesis of benzimidazoles using a nickel-based catalyst, it was observed that benzaldehydes with electron-donating substituents (like methoxy (B1213986) or hydroxy groups) resulted in lower product yields. doi.org This suggests that while increased basicity might enhance ligand-metal binding, it can also unfavorably alter the electronic properties of the catalytic center for certain reaction steps. In contrast, for other catalytic systems, enhanced electron donation from the ligand can be beneficial.

Steric Hindrance: The steric bulk of the methyl groups in the 3 and 6 positions plays a crucial role in controlling the access of substrates to the metal's active site. This can be a determining factor for selectivity. A well-designed steric environment can favor specific reaction pathways, leading to higher yields of the desired product. For example, in palladium-catalyzed cross-coupling reactions, the steric properties of phosphine ligands have a strong influence on the balance between reductive elimination (the desired product-forming step) and β-hydride elimination (a common side reaction). acs.org A similar principle applies to diamine ligands, where the steric hindrance can be tuned to optimize a catalyst for a specific transformation. The general principle holds that a greater variation in the diamine structure, both electronically and sterically, is desirable for developing highly stereoselective catalysts. sigmaaldrich.com

Table 1: Influence of Electronic Substituents on Catalyst Performance in Benzimidazole (B57391) Synthesis This table illustrates the general effect of electron-donating groups on product yield in a specific catalytic reaction, as described in the literature.

Catalyst SystemSubstrate SubstituentEffect on Product YieldSource
MCM-41@PDCA-NiElectron-donating groups (e.g., -OCH₃, -OH, -CH₃) on benzaldehydeLower yields doi.org
MCM-41@PDCA-NiElectron-withdrawing groups on benzaldehydeHigher yields doi.org

Catalyst Design Principles and Turnover Frequency Enhancements

The rational design of catalysts based on this compound derivatives aims to maximize efficiency, selectivity, and stability. Key principles involve modifying the ligand structure, immobilizing the catalyst on a support, and engineering the reaction environment to enhance performance metrics like Turnover Frequency (TOF). TOF represents the number of molecules of substrate converted per molecule of catalyst per unit time and is a critical measure of catalytic efficiency. nih.gov

Catalyst Design Principles:

Ligand Modification: A primary strategy involves the chemical modification of the diamine ligand. Incorporating functional groups can introduce beneficial properties. For instance, inspired by hydrogenase enzymes, synthetic nickel complexes featuring pendant amines in the ligand structure have been shown to act as proton relays. nih.gov This facilitates the controlled delivery of protons to the active site, dramatically increasing the TOF for hydrogen production to over 100,000 s⁻¹. nih.gov Another advanced design approach involves using ionic interactions between the catalyst and substrate to control selectivity, a strategy successfully employed in various transition metal-catalyzed reactions. acs.orgnih.gov

Heterogenization and Recyclability: To improve stability and ease of reuse, homogeneous catalysts can be immobilized on solid supports. For example, heteropolyoxometalates supported on alumina (B75360) have been used for the synthesis of quinoxalines from o-phenylenediamines. nih.gov These supported catalysts demonstrate high activity and can be recycled multiple times without a significant loss of performance. nih.gov A novel approach involves embedding catalysts directly into 3D-printed stirrer devices, which simplifies the reaction work-up and can lead to reduced reaction times. ucl.ac.uk

Turnover Frequency (TOF) Enhancements:

Enhancing TOF is a central goal of catalyst design. This is achieved by accelerating the rate-limiting step of the catalytic cycle. As mentioned, incorporating proton relays is a highly effective method for certain reactions. nih.gov The TOF of a catalytic reaction can be quantitatively determined using electrochemical techniques like chronoamperometry, which provides valuable mechanistic insights for optimizing catalyst performance. nih.gov The design of the ligand's steric and electronic environment is crucial; for instance, a copper-catalyzed etherification method using a specific N1,N2-diarylbenzene-1,2-diamine ligand proceeded via a unique mechanism with a lower energy pathway for C-O bond formation, resulting in a seven-fold rate increase compared to other ligands. nih.gov

Table 2: Example of Catalyst Recycling in Quinoxaline (B1680401) Synthesis This table shows the reusability of a supported catalyst in the reaction of o-phenylenediamine (B120857) and benzyl, demonstrating a key principle of robust catalyst design.

CycleCatalystYield (%)Source
1AlCuMoVP92 nih.gov
2Recycled AlCuMoVP92 nih.gov
3Recycled AlCuMoVP91 nih.gov
4Recycled AlCuMoVP91 nih.gov

Theoretical and Computational Investigations of 3,6 Dimethylbenzene 1,2 Diamine

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-Dimethylbenzene-1,2-diamine, which arise from the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and stable three-dimensional arrangements (conformations).

Density Functional Theory (DFT) is a prominent method used for these investigations. For instance, studies on structurally similar molecules, such as derivatives of 5,6-dimethylbenzene-1,2-diamine, have utilized the B3LYP functional with the 6-311G(d,p) basis set to model their electronic properties. nih.govresearchgate.net Such calculations typically determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another product of these calculations, visualizing the charge distribution across the molecule. nih.gov For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen atoms of the amine groups, indicating their nucleophilic character, and regions of positive potential (electron-poor) associated with the amine hydrogens.

Conformational analysis using quantum methods can reveal the most stable spatial arrangements of the molecule. For a related compound, calculations showed that different chair conformers could exist in equilibrium at room temperature, with small energy differences between them. mdpi.com Similar calculations for this compound would explore the rotational barriers of the methyl and amine groups and the planarity of the diamine system, which influences its interaction and reactivity.

Table 1: Representative Data from Quantum Chemical Calculations on Related Diamine Structures Note: This table is illustrative of the types of data generated. Specific values for this compound would require dedicated calculations.

Parameter Description Typical Method Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. DFT/B3LYP Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. DFT/B3LYP Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO. DFT/B3LYP Indicates chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) 3D map of the electrostatic potential. DFT/B3LYP Identifies electron-rich and electron-poor sites for reactions. nih.gov
Conformational Energy Difference Energy difference between stable conformers. DFT/B3LYP Determines the relative population of conformers at equilibrium. mdpi.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping the energetic landscape of a chemical reaction, allowing researchers to elucidate detailed step-by-step mechanisms. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point with exactly one imaginary vibrational frequency. github.io

For example, DFT calculations have been used to understand the reactivity of diamine derivatives in cycloaddition reactions. In a study on the reaction of fullerene C70 with a disulfonamide derived from 4,5-dimethylbenzene-1,2-diamine (B154071) (an isomer of the target compound), DFT was employed to explore the potential energy surface. osti.gov The calculations revealed that the reaction proceeds via an inverse-electron-demand Diels-Alder mechanism and successfully explained the observed product regioselectivity by comparing the activation barriers of different reaction pathways. osti.gov

To investigate a potential reaction involving this compound, researchers would use DFT to:

Model Reactants and Products: Optimize the geometries and calculate the energies of the starting materials and final products.

Locate Transition States: Search for the saddle point on the potential energy surface connecting reactants to products. This is often a computationally intensive step.

Verify the Transition State: Perform a frequency calculation to confirm the presence of a single imaginary frequency, ensuring it is a true transition state. github.io The corresponding vibrational mode shows the atomic motions that lead from the reactant to the product. github.io

Calculate Activation Energy: The difference in energy between the transition state and the reactants gives the activation barrier, which determines the reaction rate.

Trace the Reaction Path: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the found transition state correctly connects the desired reactants and products. github.io

These studies provide insights into why certain reactions are favored over others and can guide the design of catalysts or the choice of reaction conditions. researchgate.net

Prediction of Molecular Reactivity and Site Selectivity

Theoretical methods are instrumental in predicting how and where a molecule like this compound will react. This predictive power stems from the analysis of its calculated electronic structure.

Site Selectivity: Frontier Molecular Orbital (FMO) theory is often used to predict site selectivity. For an electrophilic attack, the reaction is most likely to occur at the atom with the largest electron density in the HOMO. For a nucleophilic attack, the reaction favors the site with the largest coefficient in the LUMO. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the nitrogen atoms, making these the primary sites for reaction with electrophiles.

The Molecular Electrostatic Potential (MEP) provides a more intuitive picture. The electron-rich regions (negative potential) around the two nitrogen atoms clearly mark them as the most probable sites for protonation or coordination to metal centers.

Table 2: Theoretical Predictions of Reactivity for this compound

Predicted Property Theoretical Basis Expected Outcome for this compound
General Reactivity HOMO-LUMO Energy Gap (ΔE) Moderately reactive, influenced by the electron-donating amine and methyl groups.
Site of Electrophilic Attack HOMO Density Distribution, MEP The two nitrogen atoms and potentially the aromatic carbon atoms.
Site of Nucleophilic Attack LUMO Density Distribution Less likely to undergo nucleophilic attack unless activated.
Coordination Site MEP, Lewis Basicity The nitrogen atoms of the two amine groups acting as a bidentate ligand.
Reaction Mechanism Transition State Theory, DFT Can be elucidated for specific reactions (e.g., condensation, oxidation) by calculating activation barriers. osti.govresearchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comencyclopedia.pub Unlike quantum methods that focus on electronic structure, MD uses classical mechanics and a "force field" to model the interactions between atoms. This allows for the simulation of much larger systems, such as a ligand interacting with a protein receptor, over timescales from nanoseconds to microseconds. mdpi.comnih.gov

While no specific MD simulations for this compound itself were found, studies on its derivatives highlight the utility of this technique. For example, in the development of new antimicrobial agents, compounds synthesized from 5,6-dimethylbenzene-1,2-diamine were studied using 100-nanosecond MD simulations to test their stability when bound to the active site of the target enzyme, CYP51. nih.govresearchgate.net

A typical MD simulation to study the interaction of this compound (or a more complex molecule derived from it) with a biological receptor would involve:

System Setup: The initial 3D structures of the ligand and the receptor are placed in a simulation box, which is then filled with water molecules and ions to mimic physiological conditions. nih.gov

Energy Minimization: The initial system is relaxed to remove any steric clashes or unfavorable contacts.

Equilibration: The system's temperature and pressure are gradually brought to the desired values and allowed to stabilize.

Production Run: The simulation is run for an extended period (e.g., 100 ns or more), during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

Analysis: The trajectory is analyzed to understand the stability of the ligand in the binding pocket, key intermolecular interactions (like hydrogen bonds), and any conformational changes in the protein or ligand. researchgate.netmdpi.com

These simulations provide a dynamic picture of the binding process, which is often missed by static docking models, and can help rationalize the activity of a molecule or guide the design of more potent analogues. researchgate.netmdpi.com

Development of Predictive Models for Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models, aims to correlate the chemical structure of a compound with its biological activity or chemical reactivity. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally observed properties for a series of related compounds.

The development of such a model relevant to this compound would follow these general steps:

Data Collection: A dataset of structurally similar aromatic amines with known experimental data (e.g., toxicity, metabolic rate, reaction yield) is assembled. Toluenediamine isomers are often used in such analyses. nih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can include physicochemical properties (e.g., molecular weight, logP), electronic parameters (e.g., HOMO/LUMO energies, dipole moment from quantum calculations), and topological indices (describing molecular shape and branching). ljmu.ac.ukacs.org

Model Building: Statistical or machine learning methods, such as multiple linear regression or artificial neural networks, are used to build a model that links a subset of the most relevant descriptors to the observed activity. acs.org

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is not overfitted and can accurately predict the activity of new compounds not used in its creation.

For toluenediamines, QSAR models have been used to predict potential carcinogenicity and mutagenicity based on structural alerts and other computed properties. nih.gov By inputting the calculated descriptors for this compound into a validated QSAR model for aromatic amines, one could predict its potential biological effects or reactivity profile without performing the actual experiments, thereby guiding further research and prioritizing resources.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in separating 3,6-Dimethylbenzene-1,2-diamine from reaction mixtures and assessing its purity. Techniques such as UPLC and HPLC are pivotal for this purpose.

Ultra-Performance Liquid Chromatography with Fluorescence Detection (UPLC-FLD) is a highly sensitive method for the analysis of aromatic diamines. While the native fluorescence of this compound may be limited, this technique is exceptionally powerful for detecting its derivatives. The compound can be reacted with a fluorescent tagging agent, converting the non-fluorescent amine groups into highly fluorescent moieties. This derivatization step significantly enhances detection sensitivity and selectivity.

The UPLC system, with its smaller particle size columns (typically <2 µm), allows for faster analysis times and greater resolution compared to traditional HPLC. When analyzing derivatized this compound, the FLD detector is set to the specific excitation and emission wavelengths of the chosen fluorescent tag, ensuring that only the compound of interest is detected, minimizing interference from the sample matrix. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of this compound. A typical HPLC method would involve a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar.

The separation is achieved by using a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). By programming a gradient, where the proportion of the organic solvent is increased over time, compounds are eluted based on their polarity. For this compound, a UV detector is often employed, typically monitoring at a wavelength where the aromatic ring exhibits strong absorbance. The retention time of the compound is a characteristic feature under specific conditions, and the peak area in the chromatogram corresponds to its concentration, allowing for quantitative analysis and purity determination.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Techniques like NMR, Mass Spectrometry, and IR/Raman spectroscopy each provide unique and complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons will resonate at characteristic chemical shifts. Due to the molecule's symmetry, the two methyl groups are equivalent, as are the two amine groups and the two aromatic protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (CH )~6.5-6.8Singlet (s)2H
Amine (NH ₂)~3.5-4.5 (broad)Singlet (s)4H
Methyl (CH ₃)~2.1-2.3Singlet (s)6H

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. Due to symmetry, the molecule is expected to exhibit four distinct signals: one for the two equivalent methyl carbons, one for the two aromatic carbons bearing the methyl groups, one for the two aromatic carbons bearing the amine groups, and one for the two aromatic carbons with hydrogen atoms attached. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C -NH₂)~135-140
Aromatic (C -CH₃)~125-130
Aromatic (C -H)~115-120
Methyl (C H₃)~15-20

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂N₂), the molecular weight is 136.19 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 136. A common fragmentation pattern for this type of molecule is the loss of a methyl group (CH₃•), which would result in a significant fragment ion at m/z 121 ([M-15]⁺). docbrown.info

Electrospray Ionization-Time of Flight (ESI-MS(TOF)) is a soft ionization technique that allows for highly accurate mass measurements. This high-resolution mass spectrometry (HRMS) can determine the molecular mass to within a few parts per million, which enables the unambiguous confirmation of the elemental formula (C₈H₁₂N₂). mdpi.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonFormulaCalculated m/zDescription
[M]⁺[C₈H₁₂N₂]⁺136.10Molecular Ion
[M-15]⁺[C₇H₉N₂]⁺121.08Loss of a methyl radical

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H bonds of the primary amine groups typically exhibit two distinct stretching vibrations in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl groups appear around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations result in absorptions in the 1500-1600 cm⁻¹ region. docbrown.info The substitution pattern on the benzene (B151609) ring can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch3000 - 3100
Alkyl C-HC-H Stretch2850 - 2975
Aromatic RingC=C Stretch1500 - 1600
Primary AmineN-H Bend1580 - 1650

Raman Spectroscopy: Raman spectroscopy provides similar vibrational information to IR but is particularly sensitive to nonpolar bonds. Therefore, the aromatic C=C and the methyl C-C and C-H vibrations are often strong in the Raman spectrum, providing complementary data for a full structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

The analysis of this diffraction data allows for the determination of the unit cell parameters and the space group of the crystal. Subsequent structure solution and refinement provide the exact coordinates of each atom within the unit cell. For this compound, SC-XRD would reveal the planarity of the benzene ring, the orientation of the amino and methyl groups relative to the ring, and the nature of intermolecular interactions, such as hydrogen bonding between the amino groups of adjacent molecules. This information is invaluable for computational modeling and for correlating the solid-state structure with observed properties.

The Cambridge Structural Database (CSDC) is a repository for small-molecule organic and metal-organic crystal structures, and researchers would typically deposit new structures here for public access elsevierpure.comkaust.edu.sa. The synthesis of metal complexes with ligands similar to this compound often includes single-crystal X-ray diffraction to characterize the coordination geometry around the metal center nih.govspuvvn.edumdpi.commdpi.com.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound

ParameterValue
Empirical formulaC₈H₁₂N₂
Formula weight136.19 g/mol
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å α = 90°
b = 8.456(2) Å β = 105.2(1)°
c = 12.543(5) Å γ = 90°
Volume1035.1(5) ų
Z4
Density (calculated)0.874 Mg/m³
Absorption coefficient0.054 mm⁻¹
F(000)296
Crystal size0.30 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5432
Independent reflections2145 [R(int) = 0.034]
Completeness to theta = 28.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2145 / 0 / 128
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.067, wR2 = 0.145
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Note: This table is a hypothetical representation of the type of data obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes only.

Isotopic Labeling Studies for Mechanistic Probing (e.g., H/D Exchange)

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing detailed mechanistic insights youtube.comresearchgate.net. In the context of this compound, hydrogen/deuterium (B1214612) (H/D) exchange studies are particularly valuable for understanding the reactivity of the amino groups and the aromatic ring.

The two amino groups of this compound contain four exchangeable protons. In the presence of a deuterium source, such as D₂O or deuterated solvents, these protons can be replaced by deuterium atoms. The rate of this exchange can be monitored by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. The kinetics of H/D exchange can provide information about the acidity of the N-H protons and the influence of the methyl groups on their reactivity rsc.orgrsc.orgnih.gov.

Furthermore, the protons on the aromatic ring can also undergo H/D exchange, although typically under more forcing conditions, such as in the presence of a strong acid catalyst. The rate and regioselectivity of this exchange provide insights into the electrophilic substitution mechanism on the substituted benzene ring nih.govkoreascience.kr. The electron-donating amino and methyl groups activate the aromatic ring towards electrophilic attack. Isotopic labeling can help to quantify this activation and determine which of the two available aromatic protons is more readily exchanged.

For example, a typical experiment might involve dissolving this compound in a deuterated solvent and monitoring the disappearance of the N-H and specific C-H signals in the ¹H NMR spectrum over time, with the concomitant appearance of the corresponding signals in the ²H NMR spectrum. The rate constants for the exchange can then be calculated. Such studies are crucial for understanding reaction mechanisms, such as those involved in the synthesis of heterocyclic compounds from aromatic diamines or in nucleophilic aromatic substitution reactions rsc.orgresearchgate.net.

Table 2: Expected Relative Rates of H/D Exchange for Protons in this compound

Proton TypePosition(s)Expected Relative Exchange RateConditions Required
Amino ProtonsN1-H, N2-HFastMild (e.g., D₂O, CD₃OD)
Aromatic ProtonsC4-H, C5-HSlow to Very SlowAcidic or basic catalysis

Surface Analysis Techniques for Material Characterization

When this compound is used as a component in materials science, for instance, in the formation of thin films, coatings, or as a surface modification agent, a suite of surface-sensitive analytical techniques is employed to characterize the resulting material ox.ac.uk.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of the top few nanometers of a material's surface researchgate.netdiva-portal.orgresearchgate.netazooptics.combohrium.com. For a surface modified with this compound, XPS would be used to confirm the presence of nitrogen and carbon. High-resolution scans of the N 1s and C 1s regions would provide information about the chemical environment of these atoms, for example, distinguishing between amine nitrogen and other nitrogen-containing functional groups that might form during a subsequent reaction.

These techniques are often used in concert to provide a comprehensive understanding of the surface properties of materials incorporating this compound.

Table 3: Application of Surface Analysis Techniques to Materials Containing this compound

TechniqueInformation ObtainedExample Application
XPS Elemental composition of the surface, chemical state and bonding environment of elements.Confirming the covalent attachment of the diamine to a substrate by analyzing the N 1s and C 1s core level spectra.
AFM High-resolution topographical imaging, surface roughness measurements, visualization of molecular-scale features.Characterizing the morphology and domain structure of a self-assembled monolayer of the diamine on a gold surface.

Structure Reactivity and Structure Function Correlations

Influence of Methyl Substituent Positions on Reactivity and Selectivity

The positions of the methyl groups on the phenylenediamine ring are critical in determining the molecule's reactivity and the selectivity of its reactions. The methyl groups, being electron-donating, activate the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). smolecule.com However, their placement adjacent to the amino groups introduces significant steric effects that modulate this reactivity.

In reactions like polymerization, the steric hindrance caused by methyl groups can significantly impact reaction outcomes. For instance, studies on the oxidative polymerization of various phenylenediamines have shown that methylated derivatives often exhibit lower polymerization yields compared to their unsubstituted counterparts. tandfonline.comtandfonline.com This is attributed to the steric bulk of the methyl groups hindering the approach of monomers and the propagation of the polymer chain. tandfonline.comtandfonline.com

The substituents on the o-phenylenediamine (B120857) ring can also influence the reaction mechanism and product distribution. jcsp.org.pk For example, in the Phillips reaction for the synthesis of benzodiazepines, the condensation of o-phenylenediamines with α,β-unsaturated carboxylic acids can be highly selective. jcsp.org.pk Research has shown that a methyl-substituted o-phenylenediamine can yield a single regioisomer of the resulting benzodiazepinone, whereas different substituents or even unsubstituted diamines might lead to a mixture of products or different heterocyclic systems altogether, such as benzimidazoles. jcsp.org.pk This highlights the directing influence of the methyl groups, which can control the regioselectivity of cyclization reactions. Similarly, in reactions with graphene oxide, the large steric hindrance of the phenylenediamine aromatic ring can affect its reactivity, particularly at lower temperatures. mdpi.com

Electronic Density Modifications and Their Impact on Coordination Properties

The two methyl groups on the 3,6-dimethylbenzene-1,2-diamine molecule are electron-releasing, which increases the electron density on the aromatic ring and, importantly, on the nitrogen atoms of the amino groups. smolecule.comacs.org This electronic enrichment enhances the nucleophilicity of the amino groups, making the compound a potent ligand in coordination chemistry. smolecule.comresearchgate.net

The increased electron density on the nitrogen atoms facilitates the formation of stable coordination complexes with a variety of transition metals, such as palladium(II). smolecule.com These complexes are often explored for their catalytic activity. smolecule.comresearchgate.net The compound can act as a bidentate ligand, chelating to a metal center through its two adjacent amino groups to form a stable five-membered ring. This chelation is a fundamental aspect of its role in forming Schiff base ligands, which are synthesized through the condensation of the diamine with aldehydes or ketones. wikipedia.orgumt.edu.pk These Schiff base ligands, in turn, form stable and catalytically active complexes with numerous metal ions. umt.edu.pk

The electronic properties of phenylenediamines, including their absorption spectra, are characterized by π-π* and n-π* transitions. researchgate.net The introduction of methyl groups modifies these transitions, reflecting the altered electronic landscape of the molecule. This electronic modification is key to its function not only in coordination chemistry but also in the formation of charge-transfer complexes, where the electron-rich diamine acts as an effective electron donor. acs.org

Steric Effects in Catalyst Design and Substrate Recognition

While the electronic properties of this compound make it an attractive ligand, the steric hindrance imposed by the two methyl groups is a crucial factor in its application, particularly in catalysis. jcsp.org.pk These steric constraints can be both a challenge and an advantage, allowing for fine-tuning of catalyst performance.

In many catalytic processes, the steric bulk of a ligand can control access to the metal center, influencing substrate recognition and the selectivity of the reaction. Studies on related substituted phenylenediamines have demonstrated that steric hindrance can significantly slow down reaction rates. researchgate.net For example, the presence of substituents on the aromatic ring can hinder the coupling steps in certain reactions. researchgate.net In the context of polymerization, the steric hindrance from methyl groups on phenylenediamine monomers is a primary reason for lower polymer yields compared to unsubstituted phenylenediamine. tandfonline.comtandfonline.com

Enantioselectivity and Diastereoselectivity Control through Molecular Architecture

The rigid structure of this compound makes it a valuable scaffold for the synthesis of chiral ligands used in asymmetric catalysis. By incorporating this diamine unit into a larger, chiral molecular architecture, it is possible to exert precise control over the stereochemical outcome of a reaction, leading to high enantioselectivity or diastereoselectivity.

Although specific examples detailing the use of this compound itself in highly enantioselective catalysts are not extensively documented in the provided results, the principles are well-established with related structures. Chiral ligands derived from diamines are cornerstones of asymmetric hydrogenation, a powerful method for producing chiral amines. acs.org The spatial arrangement of the ligand around the metal center creates a chiral pocket that preferentially binds one enantiomer of a prochiral substrate or directs the approach of a reagent from a specific face, leading to the preferential formation of one enantiomeric product. nih.govacs.org

For instance, chiral cobalt(III) complexes have been shown to be highly effective catalysts for enantioselective carbon-carbon bond-forming reactions. acs.org Similarly, complex molecular capsules built from chiral building blocks can create an enclosed, chiral environment that catalyzes reactions with high enantioselectivity. nih.gov The synthesis of stereochemically complex molecules, such as substituted piperidines, often relies on the ability to control relative stereochemistry (diastereoselectivity) through the careful design of reactants and reaction conditions, where kinetic or thermodynamic control dictates the formation of a specific diastereomer. nih.gov The defined geometry of diamine-based ligands is instrumental in achieving such control. jcsp.org.pk

Comparative Studies with Related Diamines and Their Derivatives

Comparing this compound with other phenylenediamines reveals the significant impact of methyl substitution and isomerism on their properties and reactivity.

In polymerization reactions, a direct comparison between p-phenylenediamine (B122844) (pPD) and its methylated derivatives, such as 2,5-dimethyl-p-phenylenediamine (dMe-pPD) and 2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD), clearly illustrates the role of steric hindrance. The yields of polymers derived from the methylated monomers are generally lower than those from the unsubstituted pPD. tandfonline.comtandfonline.com However, the presence of methyl groups often improves the solubility of the resulting polymers in common organic solvents. tandfonline.comtandfonline.com

MonomerPolymerization Yield (%)Key ObservationReference
p-Phenylenediamine (pPD)HigherHigher reactivity, lower solubility of resulting polymer. tandfonline.comtandfonline.com
2,5-Dimethyl-p-phenylenediamine (dMe-pPD)LowerLower yield due to steric hindrance from methyl groups. tandfonline.comtandfonline.com
2,3,5,6-Tetramethyl-p-phenylenediamine (tMe-pPD)LowerLower yield due to significant steric hindrance. Improved polymer solubility. tandfonline.comtandfonline.com

The reactivity of phenylenediamine isomers also varies. In oxime ligation catalysis, meta-phenylenediamine (mPDA) and para-phenylenediamine (pPDA) have been shown to be more effective catalysts than aniline (B41778). nih.gov In other reactions, such as oxidative cyclizations, ortho-substituted 1,2-phenylenediamines can be less reactive than their unsubstituted counterparts due to steric effects. rhhz.net

Future Research Directions and Emerging Applications

Bio-inspired Catalysis and Chemoenzymatic Transformations

The field of bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymatic processes. The structure of 3,6-Dimethylbenzene-1,2-diamine makes it a compelling scaffold for developing novel catalysts that draw inspiration from biological systems.

One promising direction is its use as a ligand in transition metal catalysis, mimicking the coordination environment of metal ions in metalloenzymes. smolecule.com Research has shown that related diamine compounds form stable complexes with metals like palladium, creating reactive centers for various chemical transformations. smolecule.com Furthermore, the compound's potential to interact with specific enzymes, such as Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, suggests its role in modulating biochemical pathways. smolecule.com

Chemoenzymatic synthesis, which integrates enzymatic steps into chemical synthesis routes, stands to benefit from diamine derivatives. nih.gov A notable example of a related concept is the development of flavin-conjugated polydopamine nanoparticles (FLPDA) as a photocatalyst. frontiersin.org This system, inspired by natural flavoenzymes, demonstrates light-driven monooxygenase activity. frontiersin.orgresearchgate.net A similar approach could be envisioned for this compound, where it or its derivatives are incorporated into a larger system to create a bio-mimetic catalytic cycle. For instance, a synthetic pathway analogous to the one used for FLPDA could be adapted, as shown in the table below.

Table 1: Hypothetical Chemoenzymatic Synthesis Inspired by FLPDA

StepDescriptionPurpose
1 FunctionalizationAttaching a photoactive or reactive moiety (e.g., a flavin analog) to this compound.
2 Polymerization/ConjugationCo-polymerization with a monomer like dopamine (B1211576) or conjugation to a pre-formed nanostructure.
3 ActivationUsing an external trigger, such as visible light, to initiate the catalytic cycle, mimicking cofactor activation in enzymes. frontiersin.org
4 Catalytic TransformationExecuting a specific oxidation or other reaction on a target substrate, analogous to enzymes like FMO. frontiersin.org

This strategy could lead to the development of novel, efficient, and sustainable catalytic systems for complex chemical transformations.

Advanced Materials Science Applications Beyond Traditional Polymers

While this compound is a known building block for high-performance polymers like polyimides due to the thermal stability it imparts, its potential extends far beyond these traditional applications. smolecule.com Future research is geared towards its incorporation into next-generation materials with highly specialized functions.

Emerging areas include its use as a structural unit in:

Metal-Organic Frameworks (MOFs): The diamine can act as an organic linker, coordinating with metal ions to form porous, crystalline structures. These MOFs could be designed for applications in gas storage, separation, and catalysis. fluorochem.co.ukbldpharm.com

Covalent Organic Frameworks (COFs): As a monomer, it can be used to construct purely organic, porous polymers with high thermal stability and permanent porosity. fluorochem.co.ukbldpharm.com The defined geometry of the diamine would allow for precise control over the framework's structure and properties.

High-Damping Materials: Research has shown that grafting diamine-derived structures onto other polymers can produce materials with enhanced damping properties, which are valuable in applications requiring vibration and noise reduction. google.com

Supramolecular Assemblies: The amine functionalities can participate in hydrogen bonding and other non-covalent interactions, driving the self-assembly of complex supramolecular structures. smolecule.com

The specific substitution pattern of this compound influences the steric and electronic properties of these materials, allowing for fine-tuning of their characteristics for specific applications in electronics, optics, and surface chemistry. smolecule.comfluorochem.co.uk

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

Combinatorial chemistry, a strategy aimed at the rapid synthesis of large collections of compounds, is a powerful tool for discovering new molecules with desired properties. providencecollegecalicut.ac.in This approach is particularly well-suited for exploring the chemical space around the this compound core to identify derivatives with enhanced biological activity or material properties.

A compelling case study on related 1,2-diamines demonstrates the power of this approach in drug discovery. nih.gov Researchers developed a solid-phase synthesis compatible with a high-throughput 96-well format to create a massive library of 63,238 diamine analogues to optimize an antituberculosis drug candidate. nih.gov This methodology could be directly adapted to generate a library of this compound derivatives for screening against various biological targets.

Table 2: Combinatorial Approach for Diamine Derivative Discovery

PhaseActionDetailsOutcome
Library Synthesis Solid-phase synthesis using a "split-and-pool" method. providencecollegecalicut.ac.innih.govA core diamine scaffold is systematically reacted with a diverse set of building blocks in a multi-well format.A large, diverse library of related compounds is generated efficiently. nih.gov
High-Throughput Screening (HTS) Automated testing of the compound library.The library is screened against a specific biological target (e.g., an enzyme or receptor) to identify "hits". nih.govIdentification of compounds with significant biological activity.
Deconvolution & Hit Confirmation Identifying the specific active compound from a pool.Active pools are systematically resynthesized as individual compounds for re-testing. nih.govConfirmation of the most potent individual molecules from the library. nih.gov
Lead Optimization Further chemical modification of confirmed hits.Structure-activity relationships (SAR) are established to guide the design of new analogues with improved potency and properties. nih.govdergipark.org.trA preclinical candidate with significantly enhanced activity. nih.gov

By applying such a workflow, researchers can rapidly explore a vast number of derivatives of this compound, accelerating the discovery of new pharmaceuticals, agrochemicals, or specialized materials.

Integration with Nanoscience for Hybrid Catalytic Systems

The convergence of nanoscience and catalysis offers exciting opportunities to create highly efficient and reusable catalytic systems. Functionalizing nanoparticles with catalytic molecules can enhance their stability, activity, and selectivity. This compound and its derivatives are ideal candidates for integration into such hybrid systems.

Research has demonstrated the feasibility of functionalizing polymeric nanoparticles with various molecules to achieve specific targeting or reactivity. nih.gov A prime example is the creation of photocatalytic nanoparticles by copolymerizing a flavin-dopamine analog with dopamine. frontiersin.org This process yields nanoparticles that act as a robust, light-driven catalyst. frontiersin.org The diamine can be similarly incorporated onto the surface of inorganic or polymeric nanoparticles, creating a hybrid material where the nanoparticle serves as a stable support and the diamine derivative acts as the catalytic site. nih.gov

Potential applications for these hybrid systems include:

Targeted Catalysis: Nanoparticles can be designed to accumulate in specific environments (e.g., tumor tissues), delivering the catalytic activity of the diamine derivative precisely where it is needed. nih.gov

Enhanced Reaction Rates: The high surface area of nanoparticles can lead to a high local concentration of catalytic sites, accelerating reaction rates.

Recyclable Catalysts: The nanoparticle support allows for easy separation and recovery of the catalyst from the reaction mixture, improving the sustainability of the chemical process.

The synthesis of cadmium oxide (CdO) nanoparticles from diamine-metal complexes further illustrates the intimate link between diamine chemistry and nanomaterial fabrication. researchgate.net

Computational Design and Predictive Synthesis of Novel Diamine Architectures

Modern drug and materials discovery heavily relies on computational methods to predict the properties of novel molecules and guide synthetic efforts. researchgate.netnih.gov Computational chemistry offers a powerful toolkit for designing new diamine architectures based on the this compound scaffold with tailored properties.

Key computational techniques applicable to this research include:

Quantum Chemical Calculations (e.g., DFT): These methods can be used to analyze the electronic structure, molecular geometry, and reactivity of the diamine and its derivatives. researchgate.net This allows researchers to predict how structural modifications will influence the molecule's catalytic or electronic properties.

Molecular Docking: This technique predicts the preferred binding mode of a molecule to a biological target, such as an enzyme or receptor. nih.goverciyes.edu.tr It is an essential tool for structure-based drug design, enabling the in-silico screening of virtual libraries of diamine derivatives to identify promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a diamine derivative within its biological target or material matrix over time, providing insights into the stability of the interaction and the conformational changes involved. nih.goverciyes.edu.tr

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, allowing for the prediction of the potency of unsynthesized analogues. dergipark.org.tr

By employing these predictive tools, scientists can prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery of new catalysts, materials, and therapeutic agents. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.